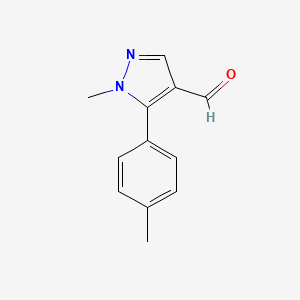

1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde

Description

1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a methyl group at the N1 position, a p-tolyl (para-methylphenyl) substituent at the C5 position, and an aldehyde functional group at the C4 position (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and pharmaceutical agents . Its reactivity stems from the aldehyde group, which participates in condensation reactions, such as Knoevenagel or nucleophilic additions, to form Schiff bases or fused heterocycles.

Properties

IUPAC Name |

1-methyl-5-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12-11(8-15)7-13-14(12)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDQKMNGONOHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-(p-tolyl)-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods: While specific industrial production methods for 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde

The synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation reaction between p-tolyl hydrazine and appropriate carbonyl compounds. The resulting pyrazole derivatives can be further modified to enhance their biological activity. Various synthetic pathways have been explored, including the use of different catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study:

A study demonstrated that derivatives of pyrazoles could induce apoptosis in cancer cells while showing low cytotoxicity towards healthy cells, suggesting a promising therapeutic window for these compounds .

Antimicrobial Activity

The antimicrobial properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde have also been investigated. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

This table illustrates the compound's effectiveness against common pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the pyrazole ring or substituents can significantly influence their biological activity.

Key Findings:

- Substituents such as methyl or halogen groups can enhance the solubility and bioavailability of pyrazole derivatives.

- The presence of an aldehyde group in the structure has been linked to increased reactivity and interaction with biological targets .

Therapeutic Potential

The diverse biological activities associated with 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde position it as a candidate for further development in various therapeutic areas:

Cancer Therapy

Given its ability to induce apoptosis selectively in cancer cells, this compound could serve as a lead compound for developing new anticancer drugs.

Antimicrobial Treatment

With rising antibiotic resistance, compounds like 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde could provide alternative treatment options for bacterial infections.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehydes

Structural Variations and Substituent Effects

Pyrazole-4-carbaldehydes differ primarily in substituents at the N1, C3, and C5 positions. These variations influence electronic properties, solubility, and biological activity. Key comparisons include:

Substituents at C5

- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (Thermo Scientific): Replaces the p-tolyl group with a phenyl ring.

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 497833-04-2): Features a trifluoromethyl group at C5, introducing strong electron-withdrawing effects. This enhances resistance to oxidation but may reduce nucleophilic attack at the aldehyde group compared to the p-tolyl analog .

Substituents at N1

Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₂N₂O.

Biological Activity

1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is known for its wide range of biological activities. The synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by further modifications to enhance biological activity. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Core : The reaction of p-tolyl hydrazine with an aldehyde or ketone.

- Introduction of Functional Groups : Subsequent reactions to introduce the aldehyde group at the 4-position.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde displays effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.30 | |

| Pseudomonas aeruginosa | 0.40 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde has shown promising results in reducing inflammation in animal models, comparable to indomethacin, a well-known anti-inflammatory drug. This activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde. It has been evaluated against various cancer cell lines, showing cytotoxic effects particularly in breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism involves inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing the importance of substituents on biological activity:

- A study demonstrated that modifications at the 5-position significantly enhanced antimicrobial efficacy against resistant strains .

- Another research highlighted that compounds with electron-withdrawing groups at the para position exhibited better anti-inflammatory effects due to increased reactivity with inflammatory mediators .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack reactions. For example:

- Cyclocondensation : Reacting p-tolyl acetophenone derivatives with hydrazines in ethanol under reflux with acetic acid as a catalyst yields pyrazole-carbaldehydes. A similar protocol achieved 90% yield for 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde .

- Vilsmeier-Haack : Chloro derivatives (e.g., 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes) are synthesized using POCl₃ and DMF, followed by nucleophilic substitution with phenols under basic conditions (K₂CO₃) to introduce aryloxy groups .

- Yield Optimization : Purification via ethanol recrystallization and TLC monitoring minimizes by-products .

Q. How is 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde characterized structurally and spectroscopically?

- Methodological Answer :

- FT-IR : Aldehydic C–H stretching (~2860–2364 cm⁻¹), C=O (~1675 cm⁻¹), and C=N (~1600 cm⁻¹) are key diagnostic peaks .

- ¹H NMR : Distinct signals include the aldehyde proton at δ 9.8–10.2 ppm, methyl groups at δ 2.3–2.5 ppm, and aromatic protons at δ 7.0–7.8 ppm .

- Elemental Analysis : Confirms molecular formula (e.g., C₁₆H₁₂N₂O for related compounds) with <0.5% deviation .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- The aldehyde group is sensitive to oxidation and moisture. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Degradation is observed in air over 48 hours, leading to discoloration and reduced reactivity .

Q. How is the molecular conformation determined experimentally?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) reveal planarity of the pyrazole ring (max deviation: 0.004 Å) and dihedral angles between aromatic substituents (e.g., 73.67° for phenyl rings) .

- Intermolecular Interactions : Weak C–H···π and C–H···O interactions stabilize crystal packing .

Advanced Research Questions

Q. How can synthetic conditions be optimized for regioselective functionalization?

- Methodological Answer :

- Catalyst Screening : Ceric ammonium nitrate (CAN) reduces reaction time to 0.5 hours vs. 3 hours with AcOH, enhancing purity .

- Solvent Effects : DMF or dioxane improves solubility of aromatic intermediates, while ethanol ensures high recrystallization efficiency .

Q. How are contradictions in spectral data resolved (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Cross-Validation : Combine crystallographic data (e.g., bond lengths from X-ray) with computational models (DFT) to assign ambiguous signals. For example, DFT-predicted ¹H NMR shifts for pyrazole derivatives align with experimental data within 0.1–0.3 ppm .

- Dynamic Effects : Variable-temperature NMR identifies rotational barriers in substituents causing splitting anomalies .

Q. What computational tools are used to predict bioactivity and electronic properties?

- Methodological Answer :

- Molecular Docking : AutoDock 1.5.6 with Bcl-2 protein (PDB: 1G5M) evaluates binding energy (e.g., –8.2 kcal/mol for Schiff base derivatives) .

- DFT Studies : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.1 eV) and Mulliken charges to predict reactivity .

Q. How do substituents influence biological activity in pyrazole-carbaldehyde derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity against P. aeruginosa (MIC: 8 µg/mL) by increasing electrophilicity .

- Bulky aryloxy groups (e.g., 4-isopropylphenoxy) improve membrane permeability, as shown in logP calculations (2.8 vs. 1.5 for unsubstituted analogs) .

Q. What advanced techniques validate non-classical intermolecular interactions in crystals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.